2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a chlorinated derivative of 2,5-dimethoxyacetophenone and is used in various chemical synthesis processes. The compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone typically involves the chlorination of 2,5-dimethoxyacetophenone. One common method is the reaction of 2,5-dimethoxyacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates and bioactive compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Analytical Chemistry: As a reference standard in chromatographic and spectroscopic analysis.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. The methoxy groups influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone: Similar structure with methoxy groups at different positions.
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone: Another isomer with different methoxy group positions.
2,5-Dimethoxyacetophenone: The non-chlorinated parent compound.
Uniqueness
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct reactivity and properties. The presence of the chloro group enhances its utility in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESDDFAPHJARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297894 | |
Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-22-4 | |
Record name | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 118988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1204-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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